Cas no 2227965-94-6 ((1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol)
![(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol structure](https://ja.kuujia.com/scimg/cas/2227965-94-6x500.png)
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1813010
- (1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol
- 2227965-94-6
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- インチ: 1S/C12H23NO/c1-12(2)8-3-4-9(10(12)7-8)11(14)5-6-13/h8-11,14H,3-7,13H2,1-2H3/t8-,9?,10-,11-/m0/s1
- InChIKey: AEBJCJKPWGDATI-IZRVTVRZSA-N
- ほほえんだ: O[C@@H](CCN)C1CC[C@H]2C[C@@H]1C2(C)C
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.2Ų
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813010-2.5g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 2.5g |
$3025.0 | 2023-06-01 | ||
Enamine | EN300-1813010-0.05g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 0.05g |
$1296.0 | 2023-06-01 | ||
Enamine | EN300-1813010-0.5g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 0.5g |
$1482.0 | 2023-06-01 | ||
Enamine | EN300-1813010-0.1g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 0.1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1813010-5.0g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1813010-0.25g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 0.25g |
$1420.0 | 2023-06-01 | ||
Enamine | EN300-1813010-1.0g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1813010-10.0g |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol |
2227965-94-6 | 10g |
$6635.0 | 2023-06-01 |
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-olに関する追加情報
Introduction to (1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol (CAS No. 2227965-94-6)
(1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol is a complex organic molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number CAS No. 2227965-94-6, features a highly intricate bicyclic backbone, specifically a 6,6-dimethylbicyclo[3.1.1]heptan-2-yl moiety, which contributes to its distinct chemical properties and potential biological activities.
The stereochemistry of this compound is critically defined by the (1S) and (5S) configurations, which play a pivotal role in determining its interactions with biological targets. The presence of both an amine group and a hydroxyl group on the same carbon atom adds to the compound's reactivity and makes it a promising candidate for further derivatization and functionalization in drug discovery efforts.
In recent years, there has been growing interest in the development of novel scaffolds that mimic natural products or exhibit unique pharmacological profiles. The bicyclic structure of (1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol aligns well with this trend, as such motifs are frequently found in bioactive molecules derived from terrestrial and marine organisms. The dimethyl substitution on the bicyclic ring further enhances its complexity and potential for generating diverse biological responses.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The amine group can serve as a hydrogen bond acceptor or donor, while the hydroxyl group can interact with hydrophobic pockets on target enzymes. This dual functionality makes it an attractive candidate for designing molecules that can selectively modulate enzymatic activity without significant off-target effects.
Recent studies have begun to explore the pharmacokinetic properties of similar compounds, highlighting the importance of molecular flexibility and solubility in achieving optimal drug-like characteristics. The bicyclic core of (1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol contributes to its conformational diversity, which may enhance its ability to traverse biological membranes and reach intracellular targets efficiently.
The synthesis of this compound represents a significant challenge due to its complex stereochemistry and three-dimensional structure. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary strategies, have been employed to achieve the desired configuration with high enantiomeric purity. These synthetic approaches not only showcase the ingenuity of modern organic chemistry but also provide valuable insights into the structural features that contribute to biological activity.
In conclusion, (1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol (CAS No. 2227965-94-6) is a structurally fascinating molecule with immense potential in pharmaceutical research. Its unique scaffold, stereochemistry, and functional groups make it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents targeting various diseases.
2227965-94-6 ((1S)-3-amino-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-1-ol) 関連製品
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